molecular formula C6H9N3O B1586949 6-Ethoxypyridazin-3-amine CAS No. 39614-78-3

6-Ethoxypyridazin-3-amine

Cat. No. B1586949
CAS RN: 39614-78-3
M. Wt: 139.16 g/mol
InChI Key: GMEONBANQFZLSE-UHFFFAOYSA-N
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Description

6-Ethoxypyridazin-3-amine, also known as 6-EP, is an organic compound that is part of the pyridazinone family. It is a colorless, water-soluble crystalline solid with a molecular weight of 183.21 g/mol. 6-EP has been widely studied for its potential applications in the pharmaceutical and chemical industries, due to its unique properties.

Scientific research applications

Synthesis and Chemical Reactions

  • The amination of bromo-derivatives of pyridines, involving intermediates like 2,3-pyridyne, leads to products such as 6-amino-2,4-diethoxypyridine. This process illustrates the versatile reactions of related ethoxypyridines in organic synthesis (Pieterse & Hertog, 2010).
  • Studies on vicarious nucleophilic amination of nitropyridines demonstrate the amination of such compounds in positions influenced by the presence of functional groups like ethoxy, providing insights into the reactivity of similar structures (Bakke, Svensen, & Trevisan, 2001).

Antifungal and Antimicrobial Applications

  • Quinazolin-4(3H)-one derivatives, starting from compounds like 6-iodo-2-ethoxy-4H-3,1-benzoxazin-4-one, exhibit antifungal activities. This indicates the potential of ethoxypyridazin derivatives in developing antifungal agents (El-Hashash et al., 2015).
  • Novel 1,2,4-triazole derivatives, synthesized from ethoxycarbonylhydrazones reacting with primary amines, show antimicrobial activities. This underscores the utility of similar ethoxyamine structures in antimicrobial research (Bektaş et al., 2007).

Synthesis of Heterocyclic Compounds

  • The treatment of certain pyridazines with potassium amide results in compounds like 4- and 5-amino-3-(methoxymethyl)-6-methylpyridazine, highlighting the synthetic utility of ethoxypyridazine derivatives in generating diverse heterocyclic structures (Klinge, Plas, & Koudijs, 2010).
  • Synthesis involving 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material leads to novel thieno[2,3-c]pyridazines with antibacterial activity, showing the potential of ethoxypyridazine compounds in creating bioactive molecules (Al-Kamali et al., 2014).

Pharmaceutical Research and Drug Synthesis

  • The synthesis of enantioenriched amines from 6-alkoxy-5,6-dihydro-4H-1,2-oxazines, where the ethoxy group plays a critical role, is crucial in pharmaceutical research for developing chiral compounds (Buchholz, Hiller, & Reissig, 2002).
  • The genotoxicity of certain compounds like 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, similar in structure to ethoxypyridazin derivatives, is studied to assess their suitability as pharmacological agents, indicating the importance of understanding the biological interactions of these compounds (Kalgutkar et al., 2007).

properties

IUPAC Name

6-ethoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEONBANQFZLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068188
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypyridazin-3-amine

CAS RN

39614-78-3
Record name 6-Ethoxy-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39614-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 6-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039614783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridazinamine, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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